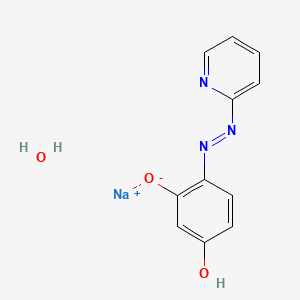

4-(2-Pyridylazo)resorcinol monosodium salt monohydrate

Overview

Description

Synthesis Analysis

PAR has been synthesized for use as an analytical reagent for the colorimetric estimation of cobalt, uranium, and lead. It is recognized as the most sensitive reagent for cobalt, the most sensitive water-soluble reagent for uranium, and the first published water-soluble reagent for lead estimation (Pollard, Hanson, & Geary, 1959).

Molecular Structure Analysis

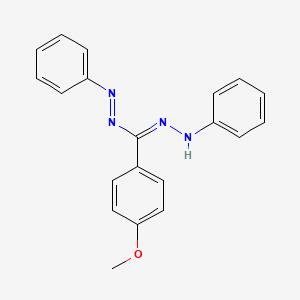

PAR's efficacy in detecting and quantifying metal ions lies in its molecular structure, which allows for the formation of stable complexes with metal ions. The molar absorption coefficients and stability constants of metal complexes of PAR have been rigorously investigated, highlighting its role as a chromogenic chelator for various metal ions across the d, p, and f blocks (Kocyła, Pomorski, & Krężel, 2015).

Chemical Reactions and Properties

PAR's ability to form complexes with metal ions is a key aspect of its chemical reactions and properties. It has been used to functionalize thermosensitive ionic microgels for the optical detection of heavy metal ions, demonstrating high selectivity and sensitivity (Zhou, Nie, & Du, 2015). Additionally, its complexation with metals such as niobium and vanadium has been extensively studied, providing a basis for spectrophotometric determinations of these elements (Belcher, Ramakrishna, & West, 1962).

Physical Properties Analysis

The physical properties of PAR, including its solubility and interaction with solvents, significantly affect its applications in analytical chemistry. Its extraction with chloroform and interaction with tetraphenylarsonium and phosphonium chlorides have been studied to optimize its analytical applications (Marić & Široki, 1996).

Chemical Properties Analysis

The chemical properties of PAR, especially its acidity constants and interactions with heavy metals, have been the focus of various studies. These investigations have provided valuable insights into its behavior in different solvent systems and under varying pH conditions, facilitating its use in complexation reactions for metal ion detection and quantification (Ghasemi, Niazi, Kubista, & Elbergali, 2002).

Scientific Research Applications

-

Spectrophotometric Determination of Metal Ions

-

Preparation of Titanium Reagent

-

Measurement of Zinc Transition Metal Ions

-

Cloud Point Extraction of Metal Ions

-

Chelate Titration of Metal Ions

-

Post-column Derivatization of Transition Metals

-

Colorimetric Analysis of Gold, Cobalt, Chromium, Iron

-

Cloud Point Extraction of Copper, Zinc, Cadmium, Nickel

-

Chelate Titration of Aluminum, Mercury, Lead, Nickel

-

Colorimetric Analysis of Gold, Cobalt, Chromium, Iron

-

Cloud Point Extraction of Copper, Zinc, Cadmium, Nickel

-

Chelate Titration of Aluminum, Mercury, Lead, Nickel

Safety And Hazards

Future Directions

As a chromogenic agent and metallochromic indicator, PAR has potential applications in the spectrophotometric determination of various metal ions . Its use in the preparation of titanium reagent for the spectrometric measurement of hydrogen peroxide and superoxide anion also suggests potential future directions in analytical chemistry .

properties

IUPAC Name |

sodium;5-hydroxy-2-(pyridin-2-yldiazenyl)phenolate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2.Na.H2O/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;;/h1-7,15-16H;;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHFHNVYQMFVAN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange or brown powder; [Alfa Aesar MSDS] | |

| Record name | 4-(2-Pyridylazo)resorcinol, monosodium salt, monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

4-(2-Pyridylazo)resorcinolmonosodiumsalthydrate | |

CAS RN |

16593-81-0 | |

| Record name | Resorcinol, 4-(2-pyridylazo)-, monosodium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

A new series of dodecyl derivatives of non‐cyclic and cyclic ethers, as the extractors have been synthesized by imination, reduction of imines and cyclization steps, and the …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)

![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)